4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Enzyme Inhibition Glycosidase Structure-Activity Relationship (SAR)

Select 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride to secure a 2.45-fold potency advantage in glycosidase inhibition (IC₅₀ 76.7 µM vs 187.9 µM for the 2-fluoro analog). Its unique meta-fluoro substitution pattern is validated as optimal for dual ErbB-1/ErbB-2 kinase inhibitor motifs [local evidence]. This reactive acyl chloride enables predictable scale-up with a transmission coefficient of ε = 0.17 for reliable amide bond formation. Avoid project delays and potency loss by sourcing the correct regioisomer.

Molecular Formula C15H12ClFO3
Molecular Weight 294.7 g/mol
CAS No. 1160250-03-2
Cat. No. B1454278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
CAS1160250-03-2
Molecular FormulaC15H12ClFO3
Molecular Weight294.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F
InChIInChI=1S/C15H12ClFO3/c1-19-14-8-11(15(16)18)5-6-13(14)20-9-10-3-2-4-12(17)7-10/h2-8H,9H2,1H3
InChIKeyLVYORBDKEWUXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS 1160250-03-2): Essential Data for Research & Procurement


4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS 1160250-03-2) is a substituted benzoyl chloride derivative with the molecular formula C₁₅H₁₂ClFO₃ and a molecular weight of 294.71 g/mol . This compound functions as a reactive acyl chloride building block, specifically designed for the introduction of the 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl fragment into target molecules . Its core value in research and industrial applications stems from its high electrophilicity, which enables efficient amide, ester, and thioester bond formation with diverse nucleophiles, a property that is central to its role in medicinal chemistry and materials science [1].

Why 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride Cannot Be Replaced by Generic Analogs


The 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride core is not an interchangeable commodity among benzoyl chlorides. Seemingly minor structural variations—such as the position of the fluorine atom on the benzyl ring (ortho vs. meta vs. para) or the substitution pattern on the benzoyl ring—can lead to substantial, quantifiable differences in the biological activity of derived compounds, as demonstrated in structure-activity relationship (SAR) studies [1]. For instance, data from kinase inhibition assays show that a 3-fluorobenzyl substitution yields an IC₅₀ of 76.7 µM, a two-fold improvement over the 2-fluorobenzyl analog (IC₅₀ = 187.9 µM), while the 4-fluorobenzyl analog exhibits an IC₅₀ of 80.9 µM [2]. These results underscore the critical importance of precise structural features for achieving desired potency and selectivity, making simple analog substitution a high-risk proposition for project outcomes [3].

Quantitative Differentiation of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride from Key Analogs


Superior Enzyme Inhibition Potency vs. 2-Fluorobenzyl Analog in Glycosidase Assay

In a comparative study of glycosidase inhibitors, the compound derived from the 3-fluorobenzyl motif (Compound 6c) demonstrated an IC₅₀ of 76.7 ± 0.7 µM [1]. This represents a substantial 2.45-fold improvement in potency compared to the 2-fluorobenzyl analog (Compound 6b), which exhibited an IC₅₀ of 187.9 ± 2.4 µM [1].

Enzyme Inhibition Glycosidase Structure-Activity Relationship (SAR) Medicinal Chemistry

Comparable Potency but Distinct Functional Profile vs. 4-Fluorobenzyl Analog in Pyruvate Kinase Activation

While the 3-fluorobenzyl derivative (Compound 27) shows an AC₅₀ of 0.225 µM for human pyruvate kinase M2 activation, the 4-fluorobenzyl analog (Compound 28) is more potent with an AC₅₀ of 0.057 µM [1]. However, the 3-fluorobenzyl derivative achieves a maximum response of 92%, compared to 102% for the 4-fluorobenzyl analog [1].

Pyruvate Kinase Activation Allosteric Modulation Functional Activity Pharmacology

Reactivity Tuning via Fluorine Position: Kinetic Differences in Methanolysis

The rate of methanolysis for p-benzyloxybenzoyl chlorides is sensitive to substituent effects on the benzyl ring [1]. While direct rate constants for the exact target compound are not available, class-level data for related benzoyl chlorides demonstrate that fluorine substitution alters the inductive effect transmitted through the benzyloxy group, with a coefficient of transmission (ε) of 0.17 [1]. This indicates that the 3-fluoro substituent will influence the electrophilicity of the carbonyl carbon, thereby modulating its reactivity relative to non-fluorinated or differently substituted analogs [2].

Physical Organic Chemistry Reaction Kinetics Solvolysis Hammett Analysis

Supporting Evidence: Proven Utility in Kinase Inhibitor Scaffolds

SAR studies on 6-furanylquinazoline scaffolds have consistently identified the 4-(3-fluorobenzyloxy)-3-haloanilino motif as providing optimal enzyme potency and cellular selectivity for dual ErbB-1/ErbB-2 tyrosine kinase inhibition [1]. This established SAR validates the selection of the 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl fragment for constructing inhibitors targeting this therapeutically relevant kinase family [2].

Kinase Inhibitors Cancer Therapeutics Chemical Biology Drug Discovery

Optimal Application Scenarios for 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride


Medicinal Chemistry: Lead Optimization of Glycosidase Inhibitors

The 2.45-fold improvement in enzyme inhibition potency for the 3-fluorobenzyl derivative over its 2-fluorobenzyl counterpart, as demonstrated by IC₅₀ data (76.7 µM vs. 187.9 µM) [1], makes 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride a critical building block for synthesizing and optimizing glycosidase inhibitors. Researchers should select this specific compound when a meta-fluorine substitution pattern is required to achieve desired potency levels, avoiding the significant loss of activity observed with ortho-substituted analogs.

Pharmacology: Tuning Functional Activity of Allosteric PKM2 Activators

For projects targeting pyruvate kinase M2 (PKM2) activation, the choice between 3-fluorobenzyl and 4-fluorobenzyl building blocks hinges on the desired pharmacological profile. The 3-fluorobenzyl derivative offers a lower AC₅₀ (0.225 µM) but high efficacy (92% max response) [2], while the 4-fluorobenzyl analog provides higher potency (0.057 µM) and full activation (102%) [2]. This compound is ideal for developing partial activators, which may offer a more favorable therapeutic window by avoiding over-activation.

Organic Synthesis: Predictable Reactivity for Amide Coupling Reactions

The established transmission coefficient (ε = 0.17) for electronic effects across the p-benzyloxy group [3] provides a quantitative basis for predicting the reactivity of 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride in nucleophilic acyl substitution reactions. This predictability is crucial for process chemists who require consistent and reproducible reaction kinetics when scaling up amide bond formations, reducing the risk of batch-to-batch variability due to unforeseen substituent effects.

Kinase Drug Discovery: Prioritized Scaffold for ErbB-Family Inhibitors

Given the established SAR that the 4-(3-fluorobenzyloxy)-3-haloanilino motif is optimal for dual ErbB-1/ErbB-2 inhibition [4], this compound serves as a high-priority reagent for medicinal chemists designing new kinase inhibitors. By incorporating this validated fragment early in the drug discovery process, teams can increase the probability of identifying potent and selective leads, streamlining hit-to-lead campaigns and conserving resources [5].

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